molecular formula C12H11NO3 B8802453 Methyl 8-methoxyquinoline-3-carboxylate

Methyl 8-methoxyquinoline-3-carboxylate

Cat. No. B8802453
M. Wt: 217.22 g/mol
InChI Key: XBECGVTYRLAIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 8-methoxyquinoline-3-carboxylate

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-10-5-3-4-8-6-9(12(14)16-2)7-13-11(8)10/h3-7H,1-2H3

InChI Key

XBECGVTYRLAIEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate (2.85 g, 11.35 mmol) [described in Org. Lett. 2002, 4(1), 39-42] and methyl trans-3-methoxyacrylate (2.70 mL, 24.96 mmol) dissolved in 60 ml of methanol, was added slowly 40 mL of an aqueous solution of hydrochloric acid 3M. The resulting mixture was stirred under reflux for 3 hours. The reaction mixture was then cooled to room temperature and neutralised by adding Na2CO3. The aqueous solution was extracted with CH2Cl2 (4×70 mL). The combined organic layers were dried over MgSO4, filtered and evaporated under vacuum giving 2.12 g of compound of molecular formula C12H11NO3. The crude product was used without further purification in the next stage. Aspect: orange powder.
Quantity
2.85 g
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reactant
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2.7 mL
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reactant
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60 mL
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solvent
Reaction Step One
[Compound]
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aqueous solution
Quantity
40 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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